![molecular formula C15H11ClN4O3 B2650424 Oxazolo[2,3-f]purine-2,4(1H,3H)-dione, 7-(4-chlorophenyl)-1,3-dimethyl- CAS No. 385376-16-9](/img/structure/B2650424.png)
Oxazolo[2,3-f]purine-2,4(1H,3H)-dione, 7-(4-chlorophenyl)-1,3-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxazolo[2,3-f]purine-2,4(1H,3H)-dione, 7-(4-chlorophenyl)-1,3-dimethyl- is a chemical compound that belongs to the class of purines. Purines are biologically significant compounds, and they form the basis of many important biomolecules like DNA and RNA.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable purine derivative with a 4-chlorophenyl group. The exact method would depend on the specific starting materials and reaction conditions.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the purine core, which is a two-ring structure composed of one six-membered and one five-membered ring. The 4-chlorophenyl and methyl groups would be attached at the 7 and 1,3 positions of the purine core, respectively.Chemical Reactions Analysis
As a purine derivative, this compound could potentially undergo a variety of chemical reactions. For example, it could participate in substitution reactions at the chlorophenyl group, or it could undergo reactions at the purine core itself.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its purine core and the attached groups. For example, the presence of the chlorophenyl group could increase its lipophilicity compared to a simple purine.Applications De Recherche Scientifique
Biochemical Studies and Purine Metabolism
Hereditary Xanthinuria and Purine Metabolism
Research has identified hereditary xanthinuria as a condition characterized by markedly low serum uric acid concentrations, with patients exhibiting abnormal purine metabolism. Studies involving the administration of allopurinol, a purine analog, to patients with hereditary xanthinuria have provided insights into the purine metabolic pathways and the role of xanthine oxidase in this condition. These findings underscore the complexity of purine metabolism and the potential therapeutic applications of purine analogs in managing conditions like hereditary xanthinuria (Kojima et al., 1984).
Antiviral Research
Anti-retroviral Activity of Purine Analogs
Purine analogs such as 2',3'-dideoxyinosine (ddI) have demonstrated anti-retroviral activity in vitro and have been evaluated in clinical settings for their efficacy against HIV. Studies have shown that ddI, a purine analog, exhibits favorable toxicity profiles and potential therapeutic benefits for patients with HIV, indicating the significant role that purine derivatives can play in antiviral therapy (Yarchoan et al., 1989).
Oncological Research
Purine Metabolism in Cancer
The purine metabolism pathway is crucial in cancer research, as certain purine derivatives and their metabolites play significant roles in the proliferation of cancer cells. Studies have explored the use of purine analogs in treating various cancers, demonstrating the therapeutic potential of targeting purine metabolism in oncology. For instance, the utilization of purine analogs in chemotherapy regimens for leukemia has been investigated, highlighting the importance of purine metabolism in developing effective cancer treatments (Santana et al., 1992).
Neurological Research
Purine Analogs in Neuroprotection
Research into the neuroprotective properties of purine analogs has identified potential benefits in neurological disorders such as Parkinson's disease. Studies investigating the effects of caffeine, a purine derivative, have suggested that antagonism of adenosine receptors by purine analogs could attenuate neurotoxicity and provide a basis for therapeutic interventions in neurodegenerative diseases (Chen et al., 2001).
Safety And Hazards
The safety and hazards associated with this compound would depend on its specific biological activity. As with any chemical compound, appropriate precautions should be taken when handling it.
Orientations Futures
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. This could potentially lead to the discovery of new therapeutic applications for this compound.
Please note that this is a general analysis based on the structure and class of the compound. For a more detailed and specific analysis, more information or experimental data would be needed.
Propriétés
IUPAC Name |
7-(4-chlorophenyl)-2,4-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O3/c1-18-12-11(13(21)19(2)15(18)22)20-7-10(23-14(20)17-12)8-3-5-9(16)6-4-8/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZLLYLPXCCYCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3C=C(OC3=N2)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-Chlorophenyl)-2,4-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

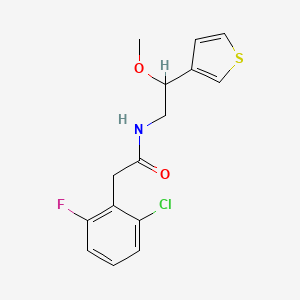
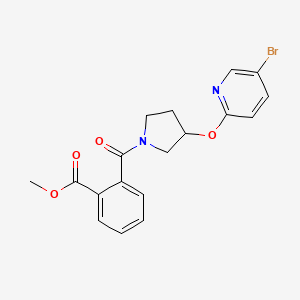
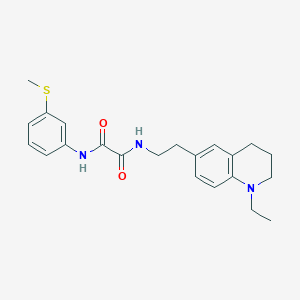
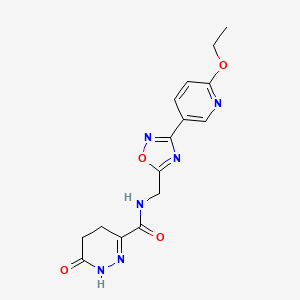

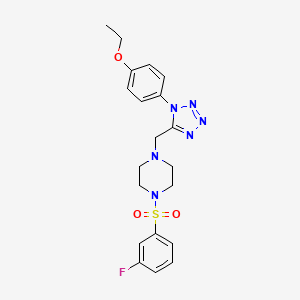
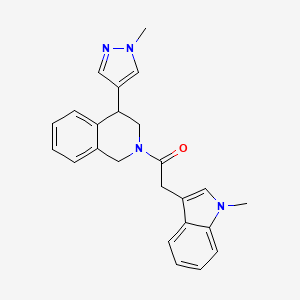
![3-[(2S)-Piperidin-2-yl]-1,2-oxazole;hydrochloride](/img/structure/B2650351.png)
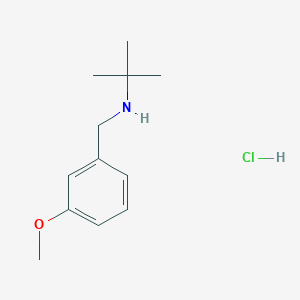
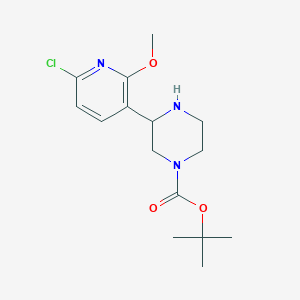
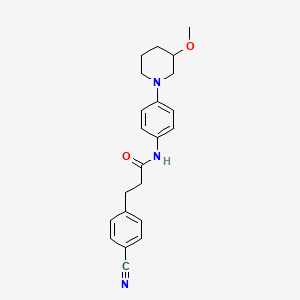
![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-benzylpiperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2650358.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-(trifluoromethyl)benzamide](/img/structure/B2650359.png)
![(3-chlorophenyl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2650364.png)